molecular formula C5H3Br2NO2S B1416632 Methyl 2,5-dibromothiazole-4-carboxylate CAS No. 914347-25-4

Methyl 2,5-dibromothiazole-4-carboxylate

Cat. No. B1416632
M. Wt: 300.96 g/mol
InChI Key: JACHFCPPYOVTON-UHFFFAOYSA-N
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Description

“Methyl 2,5-dibromothiazole-4-carboxylate” is a chemical compound with the empirical formula C5H3Br2NO2S . Its molecular weight is 300.96 g/mol . It is usually available in solid form .


Molecular Structure Analysis

The molecular structure of “Methyl 2,5-dibromothiazole-4-carboxylate” can be represented by the SMILES string O=C(OC)C1=C(Br)SC(Br)=N1 . The InChI representation is InChI=1S/C5H3Br2NO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3 .


Physical And Chemical Properties Analysis

“Methyl 2,5-dibromothiazole-4-carboxylate” has a molecular weight of 300.96 g/mol . It has a topological polar surface area of 67.4 Ų . It has 2 rotatable bonds . The compound is soluble .

Scientific Research Applications

Application in Energy Storage Technologies

Methyl 2,5-dibromothiazole-4-carboxylate has been utilized in the field of energy storage, particularly in the development of lithium-ion batteries. A study by Wang et al. (2017) explored the use of copolymers derived from cyclopentadithiophene and methyl-2,5-dibromobenzoate in the fabrication of anode electrodes. These electrodes demonstrated significantly higher specific capacity and stability, indicating the potential of this compound in enhancing battery performance (Wang et al., 2017).

In the Field of Organic Chemistry and Synthesis

Methyl 2,5-dibromothiazole-4-carboxylate plays a crucial role in the synthesis of various organic compounds. For instance, Li-li (2008) demonstrated its use in the synthesis of methyl 2-aminothiazole-5-carboxylate and its subsequent transformation into methyl 2-bromothiazole-5-carboxylate, highlighting its versatility as a chemical intermediate (Li-li, 2008).

Contribution to Antiviral Research

A study by Mayhoub et al. (2011) focused on the design and synthesis of thiazole derivatives targeting flavivirus envelope proteins. They synthesized analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, which showed promising antiviral activity, indicating the potential of methyl 2,5-dibromothiazole-4-carboxylate derivatives in antiviral research (Mayhoub et al., 2011).

Role in Corrosion Inhibition

The compound's derivatives have been investigated for their corrosion inhibition properties. A study by El Aoufir et al. (2020) examined thiazole-4-carboxylates as corrosion inhibitors for mild steel in HCl. Their findings demonstrated the effectiveness of these derivatives in preventing corrosion, which could be beneficial in industrial applications (El Aoufir et al., 2020).

Safety And Hazards

“Methyl 2,5-dibromothiazole-4-carboxylate” is classified as Acute Tox. 4 Oral . It has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

methyl 2,5-dibromo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACHFCPPYOVTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654576
Record name Methyl 2,5-dibromo-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dibromothiazole-4-carboxylate

CAS RN

914347-25-4
Record name Methyl 2,5-dibromo-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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